molecular formula C10H8BrNO2 B1415547 Methyl 3-bromo-4-cyano-5-methylbenzoate CAS No. 1805580-91-9

Methyl 3-bromo-4-cyano-5-methylbenzoate

Cat. No.: B1415547
CAS No.: 1805580-91-9
M. Wt: 254.08 g/mol
InChI Key: NXKPLFMDLSADFR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyano-5-methylbenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of appropriate starting materials. One common method involves the bromination of methyl 4-methylbenzoate, followed by nitration to introduce the cyano group. The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Reduction Reactions: Products include methyl 3-amino-4-cyano-5-methylbenzoate.

    Oxidation Reactions: Products include methyl 3-bromo-4-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution or electrophilic addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.

    Methyl 3-bromo-4-methylbenzoate: Similar structure but without the cyano group, affecting its chemical properties and reactivity.

    Methyl 3-bromo-4-cyano-5-methoxybenzoate: Contains a methoxy group instead of a methyl group, altering its electronic properties and reactivity.

Uniqueness

Methyl 3-bromo-4-cyano-5-methylbenzoate is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which significantly influences its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and research applications.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)4-9(11)8(6)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKPLFMDLSADFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215287
Record name Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805580-91-9
Record name Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805580-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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